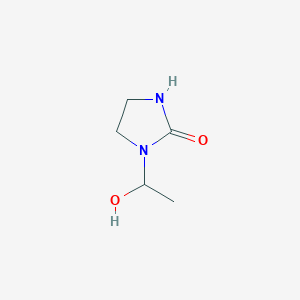
1-(1-Hydroxyethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyethyl)imidazolidin-2-one, also known as HEI-2, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. HEI-2 is a chiral molecule, which means that it exists in two mirror-image forms.
Scientific Research Applications
1-(1-Hydroxyethyl)imidazolidin-2-one has been studied extensively for its potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one has been used as a moisturizing agent due to its ability to retain water. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one has been studied as a potential plant growth regulator due to its ability to promote root growth.
Mechanism Of Action
1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to interact with metal ions such as copper, zinc, and iron. The mechanism of action of 1-(1-Hydroxyethyl)imidazolidin-2-one is thought to involve the formation of stable complexes with these metal ions, which can lead to the inhibition of various enzymes and proteins. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical And Physiological Effects
1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to inhibit the activity of various enzymes such as xanthine oxidase and acetylcholinesterase. In vivo studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can reduce inflammation and oxidative stress, and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
1-(1-Hydroxyethyl)imidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to work with. However, 1-(1-Hydroxyethyl)imidazolidin-2-one has some limitations. It is a chiral molecule, which means that it exists in two mirror-image forms. This can complicate experiments that require the use of a specific enantiomer. 1-(1-Hydroxyethyl)imidazolidin-2-one can also form stable complexes with metal ions, which can interfere with experiments that involve the use of metal ions.
Future Directions
1-(1-Hydroxyethyl)imidazolidin-2-one has several potential future directions for research. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential drug delivery system. It could also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential plant growth regulator. It could also be studied for its potential use in crop protection. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential moisturizing agent. It could also be studied for its potential use in anti-aging products.
Conclusion:
In conclusion, 1-(1-Hydroxyethyl)imidazolidin-2-one is a cyclic amino acid that has potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. Its synthesis method is well-established, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-(1-Hydroxyethyl)imidazolidin-2-one has shown promising results in various studies, and further research is needed to fully explore its potential.
Synthesis Methods
1-(1-Hydroxyethyl)imidazolidin-2-one can be synthesized through the reaction of L-histidine and glyoxylic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic imidazolidinone ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
properties
CAS RN |
109674-15-9 |
|---|---|
Product Name |
1-(1-Hydroxyethyl)imidazolidin-2-one |
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9) |
InChI Key |
YAEWEVDBVRPFFY-UHFFFAOYSA-N |
SMILES |
CC(N1CCNC1=O)O |
Canonical SMILES |
CC(N1CCNC1=O)O |
synonyms |
2-Imidazolidinone,1-(1-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



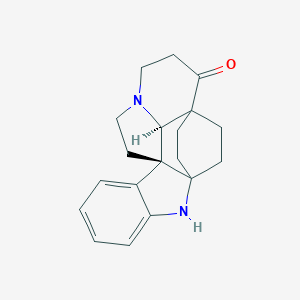
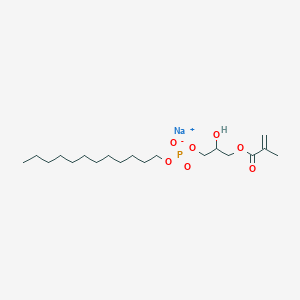
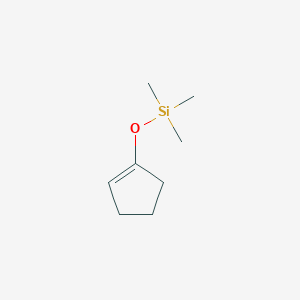
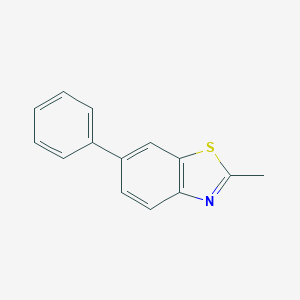
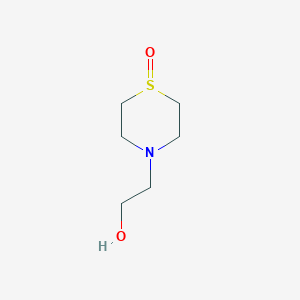
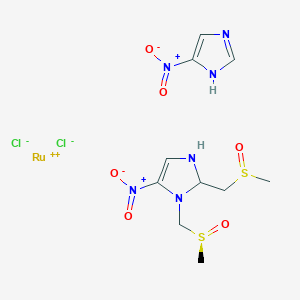
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

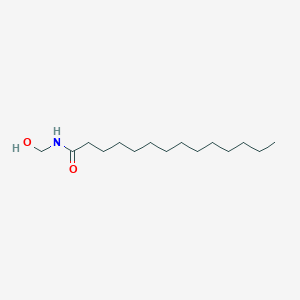

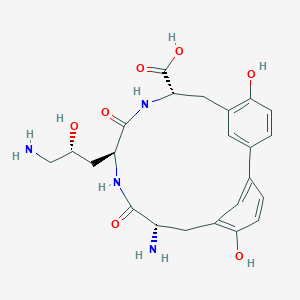
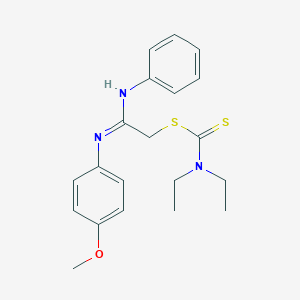
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
